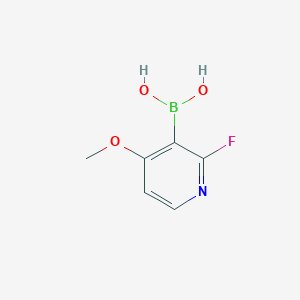
1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane; 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane is a chemical compound with the formula C4H2Br2ClF5 . It is used in laboratory chemicals, manufacture of substances, and scientific research and development .
Physical And Chemical Properties Analysis
The boiling point of 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane is predicted to be 145.6±8.0 °C and its density is predicted to be 2.131±0.06 g/cm3 .Applications De Recherche Scientifique
Environmental Degradation and Fate
Research highlights the resilience and environmental persistence of polyfluoroalkyl chemicals due to their strong carbon-fluorine bonds. Studies like those by Liu and Mejia Avendaño (2013) focus on the microbial degradation of these compounds, elucidating the complex pathways through which polyfluoroalkyl chemicals may degrade into perfluoroalkyl acids, a process relevant for understanding the environmental fate of a wide range of PFASs (Liu & Mejia Avendaño, 2013).
Removal from Water Sources
The challenges in removing PFASs from drinking water, as discussed by Rahman et al. (2014), could offer insights into the difficulties that might also be encountered with 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane. They emphasize the ineffectiveness of conventional treatment methods and the potential of activated carbon adsorption, ion exchange, and high-pressure membrane filtration (Rahman et al., 2014).
Research Gaps and Future Directions
The review by Munoz et al. (2019) on emerging fluoroalkylether substances in environmental and biomonitoring samples points to significant gaps in our understanding of the environmental occurrence, fate, and toxicological impacts of newer PFAS compounds. This underscores the necessity for ongoing research into the health and environmental implications of such substances, which could parallel the need for further studies on the specific compound (Munoz et al., 2019).
Safety and Hazards
1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane is classified as a skin irritant, eye irritant, and may cause respiratory irritation . Precautionary measures include avoiding breathing fumes, mist, spray, vapors, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/clothing/eye protection/face protection, and storing in a well-ventilated place with the container tightly closed .
Propriétés
IUPAC Name |
1,2-dibromo-2-chloro-1,1,4,4,4-pentafluorobutane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Br2ClF5/c5-2(7,4(6,11)12)1-3(8,9)10/h1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHDQTLNNTTYBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)Br)(Cl)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Br2ClF5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501240042 |
Source


|
| Record name | 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
340.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
885276-01-7 |
Source


|
| Record name | 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885276-01-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Dibromo-2-chloro-1,1,4,4,4-pentafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501240042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Ethyl-1,4,5,6,7,8-hexahydrocyclohepta[b]pyrrole](/img/structure/B6343180.png)












